![molecular formula C7H12N2O B2573861 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol CAS No. 615578-60-4](/img/structure/B2573861.png)
3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol
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Overview
Description
“3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol” is a compound with the CAS Number: 615578-60-4 . It has a molecular weight of 140.19 . The IUPAC name for this compound is 3-(1-methyl-1H-imidazol-5-yl)-1-propanol .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,2-4H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a white solid that is soluble in water and most organic solvents. It has a melting point of around 90-92°C and a boiling point of around 285-290°C.
Scientific Research Applications
Therapeutic Potential
Imidazole, which is a part of the compound , is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Some compounds containing imidazole have shown antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Antifungal Activity
The presence of a second aromatic ring in imidazole compounds could enhance their antifungal activity .
Synthesis of Functional Molecules
Imidazoles are an important structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
OLED Applications
This compound can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED .
Safety and Hazards
Future Directions
- Development of new synthetic routes for this compound.
- Investigation of the potential of this compound as a chiral building block for the synthesis of natural products.
- Evaluation of the toxicity and safety of this compound in long-term studies.
properties
IUPAC Name |
3-(3-methylimidazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOHJFIHBDOUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol | |
CAS RN |
615578-60-4 |
Source
|
Record name | 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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